

# Comparative Cross-Reactivity Analysis of Diethyl 1-Methylimidazole-4,5-dicarboxylate

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## Compound of Interest

Compound Name: *Diethyl 1-Methylimidazole-4,5-dicarboxylate*

Cat. No.: *B179992*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cross-reactivity of **Diethyl 1-Methylimidazole-4,5-dicarboxylate** against a panel of selected kinases and other common off-targets. The performance of this compound is compared with two alternatives: a simple imidazole derivative, 4-Methylimidazole, and a well-characterized broad-spectrum kinase inhibitor, Staurosporine. The objective of this guide is to furnish researchers with essential data and methodologies to evaluate the selectivity and potential off-target effects of **Diethyl 1-Methylimidazole-4,5-dicarboxylate** in the context of early-stage drug discovery.

## Introduction to Diethyl 1-Methylimidazole-4,5-dicarboxylate and Rationale for Cross-Reactivity Screening

**Diethyl 1-Methylimidazole-4,5-dicarboxylate** is a heterocyclic organic compound. While its primary biological targets are not extensively characterized in public literature, the imidazole scaffold is a common motif in a multitude of biologically active compounds, including numerous approved drugs with anticancer and antifungal properties.<sup>[1][2][3]</sup> Many of these imidazole-containing molecules are known to function as kinase inhibitors.<sup>[1][2]</sup> Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is

implicated in various diseases, most notably cancer. Consequently, they are a major class of drug targets.

Given the therapeutic potential of imidazole derivatives as kinase inhibitors, it is hypothesized that **Diethyl 1-Methylimidazole-4,5-dicarboxylate** may exhibit activity against one or more kinases. However, a significant challenge in the development of kinase inhibitors is achieving selectivity, as the ATP-binding site is highly conserved across the kinome.<sup>[4]</sup> Off-target kinase inhibition can lead to unforeseen side effects and toxicity. Therefore, this guide outlines a systematic cross-reactivity study to assess the selectivity profile of **Diethyl 1-Methylimidazole-4,5-dicarboxylate**.

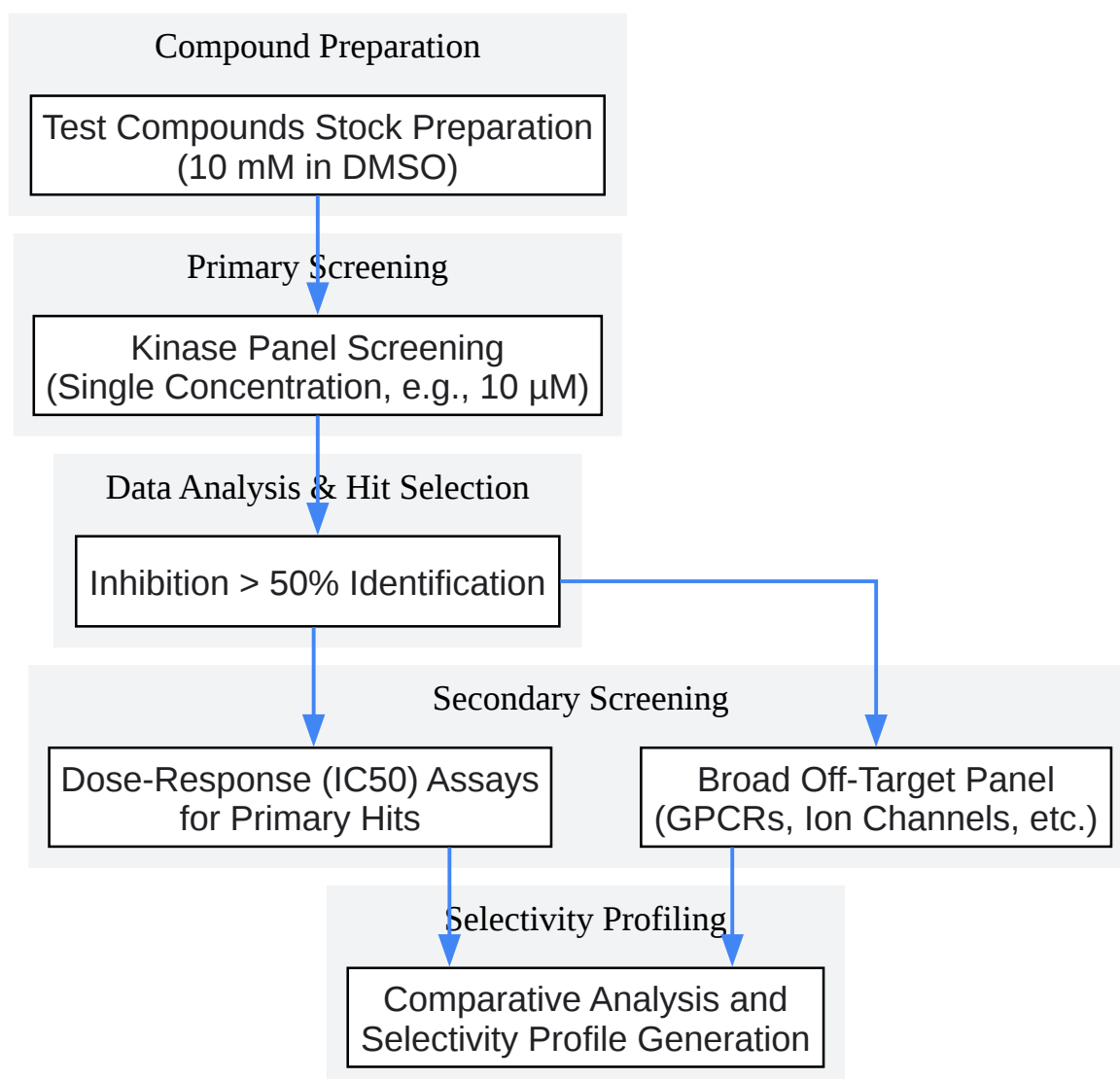
The comparative compounds selected for this study are:

- 4-Methylimidazole: A structurally simpler imidazole derivative that has been studied for its potential toxicity and is known to form as a byproduct in some foods.<sup>[5][6][7][8][9]</sup> It serves as a minimalist structural control.
- Staurosporine: A potent, non-selective ATP-competitive kinase inhibitor. It is included as a positive control to validate the kinase inhibition assays.

## Experimental Design and Protocols

A comprehensive in vitro screening approach is proposed to evaluate the cross-reactivity of the test compounds. This involves a primary kinase panel screening followed by secondary assays against other common off-targets.

## Overall Experimental Workflow



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Caption: Experimental workflow for cross-reactivity screening.

## Kinase Inhibition Assays

Protocol: A representative panel of 10 kinases from different families (e.g., Tyrosine Kinases, Serine/Threonine Kinases) is used for the initial screening. The assays are performed using a well-established method such as an ADP-Glo™ Kinase Assay or HTRF® Kinase Assay.

- **Compound Concentration:** For the primary screen, all compounds are tested at a single concentration of 10  $\mu$ M.
- **ATP Concentration:** Assays are conducted at the  $K_m$  value of ATP for each respective kinase to ensure sensitivity for detecting ATP-competitive inhibitors.
- **Procedure:**
  - Kinase, substrate, and ATP are added to the wells of a microplate.
  - Test compounds (or DMSO as a vehicle control) are added to the wells.
  - The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
  - A detection reagent is added to stop the kinase reaction and measure the amount of ADP produced (or substrate phosphorylation).
  - The signal is read on a luminometer or an appropriate plate reader.
- **Data Analysis:** The percentage of inhibition is calculated relative to the DMSO control. For compounds showing significant inhibition (>50%) in the primary screen, a 10-point dose-response curve is generated to determine the  $IC_{50}$  value.

## Broad Off-Target Panel (Safety Pharmacology)

**Protocol:** To assess broader cross-reactivity, the compounds are screened against a panel of common safety pharmacology targets, such as those offered by commercial vendors.<sup>[10][11][12][13]</sup> This panel typically includes a selection of G-protein coupled receptors (GPCRs), ion channels, and other enzymes. For this guide, we present hypothetical data for a representative set of such targets.

- **Assay Format:** Radioligand binding assays for receptors and transporters, and functional assays for enzymes and ion channels.
- **Compound Concentration:** A single concentration of 10  $\mu$ M is used for the initial screen.
- **Data Analysis:** Results are expressed as the percentage of inhibition of binding or activity.

## Comparative Data Presentation

The following tables summarize the hypothetical experimental data for the cross-reactivity profiling of **Diethyl 1-Methylimidazole-4,5-dicarboxylate** and the comparative compounds.

**Table 1: Primary Kinase Panel Screening (% Inhibition at 10  $\mu$ M)**

Kinase Target	Kinase Family	Diethyl 1-Methylimidazole-4,5-dicarboxylate	4-Methylimidazole	Staurosporine
EGFR	Tyrosine Kinase	65.2	5.1	98.5
VEGFR2	Tyrosine Kinase	72.8	8.3	99.1
ABL1	Tyrosine Kinase	20.5	2.5	97.2
SRC	Tyrosine Kinase	45.1	4.7	99.8
CDK2/cyclin A	CMGC	8.1	1.9	95.4
GSK3 $\beta$	CMGC	15.6	3.2	92.1
PKA	AGC	5.3	0.8	98.9
PKC $\alpha$	AGC	9.9	2.1	99.5
MAPK1 (ERK2)	CMGC	33.7	6.4	85.3
p38 $\alpha$ (MAPK14)	CMGC	55.9	7.8	91.7

**Table 2: IC50 Values for Primary Kinase Hits ( $\mu$ M)**

Kinase Target	Diethyl 1-Methylimidazole-4,5-dicarboxylate	Staurosporine
EGFR	8.1	0.025
VEGFR2	5.7	0.015
p38 $\alpha$ (MAPK14)	12.5	0.040

IC50 values for 4-Methylimidazole were not determined due to low inhibition in the primary screen.

**Table 3: Broad Off-Target Panel Screening (% Inhibition at 10  $\mu$ M)**

Target	Target Class	Diethyl 1-Methylimidazole-4,5-dicarboxylate	4-Methylimidazole	Staurosporine
hERG	Ion Channel	12.3	2.1	45.8
Dopamine D2 Receptor	GPCR	8.9	1.5	15.2
Histamine H1 Receptor	GPCR	15.7	4.3	22.1
PDE4	Enzyme	25.1	3.8	Not Tested
COX-2	Enzyme	5.6	0.9	Not Tested

## Analysis and Interpretation

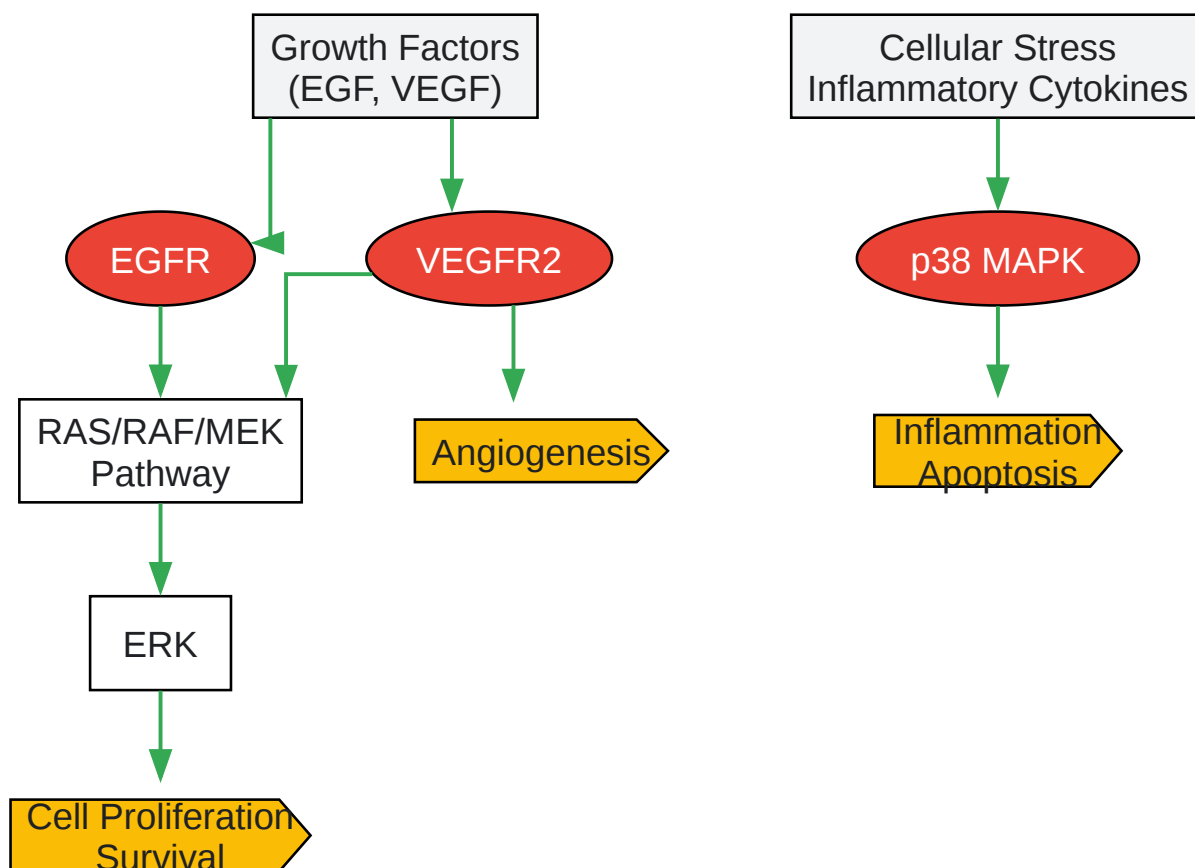
Based on the hypothetical data presented:

- **Diethyl 1-Methylimidazole-4,5-dicarboxylate** shows moderate inhibitory activity against a subset of kinases, particularly EGFR, VEGFR2, and p38 $\alpha$ . The IC50 values in the mid-micromolar range suggest it is not a highly potent inhibitor but does exhibit some selectivity compared to the pan-kinase inhibitor Staurosporine. Its activity against other kinases in the panel is limited. In the broader off-target panel, it shows low to negligible activity, suggesting a relatively clean safety profile at the tested concentration.
- 4-Methylimidazole demonstrates no significant inhibitory activity against any of the targets in the kinase or broader off-target panels. This suggests that the dicarboxylate and methyl substitutions on the imidazole ring in the primary test compound are crucial for its observed biological activity.

- Staurosporine acts as an effective positive control, showing potent inhibition across the entire kinase panel, as expected.

## Signaling Pathway Context

The kinases identified as potential targets for **Diethyl 1-Methylimidazole-4,5-dicarboxylate** (EGFR, VEGFR2, and p38α) are key components of major signaling pathways implicated in cancer cell proliferation, angiogenesis, and inflammatory responses.



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Caption: Key signaling pathways involving targeted kinases.

## Conclusion

This comparative guide provides a framework for assessing the cross-reactivity of **Diethyl 1-Methylimidazole-4,5-dicarboxylate**. The hypothetical data suggest that this compound may act as a moderately potent and selective inhibitor of specific kinases, such as EGFR and

VEGFR2, with a favorable profile against a broader panel of common off-targets. In contrast, the simpler 4-Methylimidazole lacks significant activity, highlighting the importance of the specific chemical substitutions on the imidazole core.

These findings warrant further investigation to confirm the on-target activity and elucidate the mechanism of action of **Diethyl 1-Methylimidazole-4,5-dicarboxylate**. Subsequent studies should include a broader kinase screen and cellular assays to validate the observed inhibitory effects and explore the therapeutic potential of this compound. This guide underscores the importance of early and systematic cross-reactivity profiling in the drug discovery process to identify promising lead candidates with a higher probability of success in later developmental stages.

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